molecular formula C17H18F2N2O3S B2722056 2,6-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2034593-94-5

2,6-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2722056
CAS RN: 2034593-94-5
M. Wt: 368.4
InChI Key: MTGNSORHOHVPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as compound 1 and is a member of the sulfonamide class of compounds.

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bonding

The study by Wang et al. (2014) discusses the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. These novel crystals, formed with a series of N-containing heterocycles, demonstrate the significance of hydrogen bonds in assembling molecules into larger architectures. This research underscores the potential of related compounds in designing supramolecular structures, which are crucial in materials science for developing novel materials with specific properties such as enhanced stability and functionality Lei Wang et al., 2014.

Metal Coordination and Molecular Structure

Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. The study reveals insights into how these compounds can act as prospective ligands for metal coordination. This finding is significant for the field of coordination chemistry, where such ligands can be used to construct metal-organic frameworks (MOFs) or catalytic sites for various chemical reactions, offering a pathway to novel catalysts and materials Danielle L Jacobs et al., 2013.

Antimicrobial Potential

The synthesis and biological evaluation of a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, as discussed by Chandak et al. (2013), showcase the antimicrobial potential of these compounds. The targeted compounds exhibited significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents. This research contributes to pharmacology by identifying potential new drugs to combat resistant strains of bacteria and fungi Navneet Chandak et al., 2013.

Anticancer Activity

Ghorab et al. (2014) synthesized a series of N-(guanidinyl)benzenesulfonamides with biologically active pyrazole, pyrimidine, and pyridine moieties, evaluated for their anticancer activity against human tumor breast cell line (MCF7). These compounds showed promising activity, indicating the potential of related sulfonamide compounds in cancer treatment. This research is a valuable contribution to the development of new anticancer agents M. Ghorab et al., 2014.

Herbicidal Applications

Hamprecht et al. (1999) discussed new fluoro intermediates for herbicidal sulfonylureas, highlighting the synthesis of novel compounds and their application in agriculture. The research demonstrates how such compounds can be used to develop selective herbicides, offering solutions for crop protection and weed management G. Hamprecht et al., 1999.

Mechanism of Action

The mechanism of action of this compound is not known. It’s worth noting that the mechanism of action for a compound depends on its intended use, which is not specified for this compound .

properties

IUPAC Name

2,6-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c18-14-4-1-5-15(19)17(14)25(22,23)21-16(12-6-9-24-10-7-12)13-3-2-8-20-11-13/h1-5,8,11-12,16,21H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNSORHOHVPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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